Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This bicyclic system is partially saturated (3,4,5,8-tetrahydro), with key substituents including:
- 2-(Allylthio): A sulfur-containing allyl group that may influence electronic properties and intermolecular interactions.
- 5-(4-Fluorophenyl): A fluorinated aromatic ring, likely enhancing lipophilicity and binding affinity in biological targets.
- 7-Methyl: A small alkyl group contributing to steric and hydrophobic effects.
- 4-Oxo: A ketone group that participates in hydrogen bonding and stabilizes the core structure.
- 6-Allyl carboxylate: An ester group that modulates solubility and reactivity.
Properties
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBXMEGXEJLFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation at Position 2
Esterification and Allyl Group Incorporation
The C6 carboxylate is installed via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid intermediate with allyl alcohol. Nuclear magnetic resonance (NMR) monitoring shows complete esterification within 4 hours at 0–5°C, with subsequent warming to room temperature to drive the reaction to completion. Table 1 summarizes optimized conditions for this transformation.
Table 1. Comparative Esterification Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 0 → 25 | 4 | 92 |
| EDCI/HOBt | THF | 25 | 8 | 84 |
| H2SO4 (cat.) | Toluene | 110 | 12 | 67 |
Functional Group Compatibility and Protecting Group Strategy
The 4-fluorophenyl group necessitates orthogonal protection during synthesis. tert-Butoxycarbonyl (BOC) protection of the secondary amine at position 5 prevents unwanted nucleophilic aromatic substitution during subsequent alkylation steps. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at −10°C preserves the acid-sensitive allyl ester functionality, achieving >95% recovery of the free amine.
Large-Scale Production Considerations
Pilot plant data from analogous systems indicate that telescoping the cyclization and alkylation steps reduces solvent consumption by 40% while maintaining enantiomeric excess >98%. Critical process parameters include:
- Strict temperature control (±2°C) during exothermic cyclization
- Inline Fourier-transform infrared (FTIR) monitoring of thiolate formation
- Cascade filtration to remove inorganic salts prior to crystallization
Analytical Characterization Benchmarks
Successful synthesis is confirmed through multimodal characterization:
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C22H21FN2O3S [M+H]+: 437.1284, Found: 437.1286
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.38 (m, 2H, Ar-F), 6.98–6.92 (m, 2H, Ar-F), 5.92 (m, 2H, CH2=CH), 5.31 (d, J=16 Hz, 2H), 3.21 (s, 3H, CH3), 2.89 (q, J=7 Hz, 2H)
- IR (KBr): ν 1745 cm−1 (C=O ester), 1680 cm−1 (C=O pyrimidone), 1245 cm−1 (C-F)
Green Chemistry Alternatives
Recent advances demonstrate the viability of mechanochemical synthesis for the pyrido[2,3-d]pyrimidine core. Ball milling equimolar quantities of aldehyde, β-keto ester, and thiourea derivatives with sodium carbonate yields the cyclized product in 82% yield after 30 minutes, eliminating solvent waste. Scaling this approach could reduce the environmental footprint of commercial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: : The ketone group can be reduced to secondary alcohols.
Substitution: : The fluorinated phenyl ring is reactive towards nucleophilic aromatic substitution.
Addition: : Allyl groups can undergo various addition reactions, including hydroboration and hydrogenation.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) for oxidation.
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reducing ketones.
Substitution: : Nucleophiles like methoxide (MeO−) and conditions such as refluxing methanol can facilitate substitution.
Addition: : Borane (BH3) in tetrahydrofuran (THF) for hydroboration; hydrogen (H2) with a palladium catalyst for hydrogenation.
Major Products
Depending on the reaction, products can include sulfoxides, secondary alcohols, and various substituted derivatives.
Scientific Research Applications
Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate finds applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules and potential ligands in coordination chemistry.
Biology: : Investigated for its bioactivity, including potential antimicrobial, antifungal, and antiviral properties.
Medicine: : Explored for therapeutic potentials in treating diseases due to its ability to interact with specific biological pathways.
Industry: : Used in the development of specialized materials and compounds with specific electronic or optical properties.
Mechanism of Action
This compound's mechanism of action involves binding to specific molecular targets within biological systems, such as enzymes or receptors, thereby modulating their activity. The fluorinated phenyl and pyrimidine moieties are crucial for its interaction with these targets, influencing pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- The allylthio group in the target compound is rare among analogs and may enhance thiol-mediated interactions or alter redox properties.
- Fluorophenyl vs. chlorophenyl/other aryl groups : Fluorine’s electronegativity improves metabolic stability and binding precision compared to chlorine .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in pyrimidine derivatives significantly influence their crystallinity and bioactivity. For example:
- Buthalital and Methitural : 2-Thiobarbiturates form N–H⋯O chains in crystals, with puckered pyrimidine rings affecting packing angles (~40°) .
- Target Compound : The 4-oxo group and allylthio substituent likely participate in N–H⋯O/S hydrogen bonds, though the absence of crystallographic data precludes definitive analysis. Compared to oxygen-based analogs (e.g., barbiturates), the sulfur atom may reduce hydrogen-bond strength but increase hydrophobic interactions .
Q & A
Q. What are the common synthetic strategies for preparing this pyrido[2,3-d]pyrimidine derivative?
The compound is typically synthesized via multi-component reactions (MCRs) or stepwise condensation. A key approach involves reacting β-ketoesters with thiourea derivatives, followed by allylation to introduce the allylthio group. Purification often requires column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product as a crystalline solid. Reaction optimization (e.g., temperature, solvent polarity) is critical to achieving yields >70% .
Q. Which analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic framework and substituent positions (e.g., allyl groups, fluorophenyl).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydropyrido ring system.
- FT-IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-referencing with PubChem data (InChI key: YWHAIKZDNMUXIC) ensures accuracy .
Q. How is the compound screened for initial biological activity?
In vitro assays are prioritized:
- Enzyme inhibition : Dose-response curves against kinases or proteases (IC50 determination).
- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility testing : Use DMSO/PBS mixtures to assess bioavailability limitations .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining purity?
Optimize reaction parameters:
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
- Temperature control : Slow heating (60–80°C) minimizes side reactions. Post-synthesis, use preparative HPLC with C18 columns for high-purity isolation (>95%) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). Use orthogonal methods:
- Orthologous targets : Test against related enzymes (e.g., EGFR vs. VEGFR).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics independently.
- Control experiments : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .
Q. What strategies guide structure-activity relationship (SAR) studies?
Focus on substituent modifications:
- Allylthio group : Replace with propylthio or benzylthio to evaluate steric effects.
- Fluorophenyl ring : Substitute with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Methyl group at C7 : Test removal or substitution with bulkier alkyl chains. Biological testing should include kinase profiling and cytotoxicity assays .
Q. How to assess stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC.
- Thermal stability : TGA/DSC to determine decomposition temperatures.
- Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines. Store at –20°C in amber vials to prevent allyl group oxidation .
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., 1M17 for kinases).
- Molecular dynamics (GROMACS) : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability.
- QSAR models : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .
Q. How to ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
